molecular formula C11H15ClFNO2 B1631819 H-P-Fluoro-phe-oet HCl

H-P-Fluoro-phe-oet HCl

Cat. No.: B1631819
M. Wt: 247.69 g/mol
InChI Key: KMTPBETYAVWMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorine Incorporation in Amino Acids and Peptides

The substitution of hydrogen with fluorine in amino acids and peptides is a widely used strategy to fine-tune their properties for biochemical and pharmaceutical purposes. nih.govresearchgate.net The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet impactful modifications. nih.gov These changes can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered conformational preferences, making fluorinated amino acids crucial for the development of peptide-based drugs and novel biomaterials. nih.govresearchgate.netnih.gov

Modulation of Biophysical and Chemical Properties by Fluorination

Fluorination can significantly influence a range of biophysical and chemical properties of amino acids and the peptides that contain them. nih.govrsc.org These alterations are a direct consequence of fluorine's strong electron-withdrawing nature and its size, which is only slightly larger than that of a hydrogen atom. nih.govnih.gov This allows fluorine to act as a "bioisostere" of hydrogen, meaning it can replace hydrogen without causing significant steric disruption while still imparting unique electronic effects. nih.gov

The introduction of fluorine into an amino acid's side chain can have a profound effect on its fundamental chemical properties. nih.gov

Acidity and Basicity: Due to its high electronegativity, fluorine is strongly electron-withdrawing. nih.govlibretexts.org This inductive effect can lower the pKa of nearby acidic protons, such as those on carboxylic acid groups, making them more acidic. nih.govmdpi.commdpi.com Conversely, it can decrease the basicity of nearby amino groups by reducing their ability to donate electrons. mdpi.com

Geometry and Conformation: Fluorination can impose specific conformational preferences on the amino acid side chain and the peptide backbone. nih.govnih.gov For instance, the incorporation of fluorinated proline derivatives can strongly favor a particular amide bond conformation, which in turn influences the secondary structure of a peptide. nih.gov This control over molecular shape is critical for designing molecules that fit precisely into a biological target. nih.gov

The chemical modifications induced by fluorination directly impact the reactivity and bioavailability of the resulting amino acid analogues. nih.gov The strong carbon-fluorine bond can enhance metabolic stability by making the molecule more resistant to enzymatic degradation, a key challenge in the development of peptide-based drugs. researchgate.netnih.govresearchgate.net This increased stability can lead to a longer circulation time in the body. Furthermore, the altered hydrophobicity and polarity can improve a molecule's ability to cross cell membranes, thereby increasing its bioavailability. nih.govnih.gov

Role in Protein and Peptide Engineering

Fluorinated amino acids are valuable tools in protein and peptide engineering, enabling the design of biomacromolecules with novel and enhanced functionalities. anu.edu.auresearchgate.net By strategically replacing natural amino acids with their fluorinated counterparts, scientists can systematically modify protein properties. This can be achieved through chemical peptide synthesis or by biosynthetic incorporation, where cellular machinery is engineered to incorporate these unnatural amino acids into proteins. nih.govanu.edu.au

Table 1: Effect of Fluorinated Amino Acid Substitution on Protein Stability
Protein SystemAmino Acid SubstitutionObserved Effect on StabilityReference
Protein G B1 DomainIsoleucine to Pentafluorophenylalanine (Pff)Increased thermal stability acs.orgnih.gov
Protein G B1 DomainLeucine (B10760876) to Hexafluoroleucine (Hfl)Increased thermal stability acs.orgnih.gov
Collagen Mimetic PeptidesProline to 4-Fluoroproline (B1262513)Accelerated folding into triple-helical structure nih.gov
Coiled-Coil ProteinsLeucine/Isoleucine to HexafluoroleucineSignificantly enhanced stability against thermal and chemical denaturation nih.govnih.gov

Effects on Protein Folding and Aggregation Mechanisms

The process of protein folding is intricately linked to the properties of its constituent amino acids. Fluorination can influence this process in several ways. nih.gov By altering conformational preferences and hydrophobic interactions, fluorinated amino acids can guide the folding pathway towards a desired structure. researchgate.netresearchgate.net For example, the incorporation of 4-fluoroproline can accelerate the cis-trans isomerization of the peptide bond, a rate-limiting step in the folding of some proteins like collagen. nih.gov

Furthermore, fluorinated amino acids have been explored as tools to prevent or study protein aggregation, a process implicated in various diseases. researchgate.net The substitution of aggregation-prone residues with their fluorinated analogs can disrupt the intermolecular interactions that lead to the formation of amyloid fibrils. researchgate.net This provides a potential therapeutic strategy and a method for investigating the mechanisms of protein misfolding and aggregation. nih.gov

Role in Protein and Peptide Engineering

Influence on Protein-Protein and Protein-Ligand Interactions

The incorporation of fluorinated phenylalanine residues into peptides and proteins serves as a subtle yet powerful probe for studying molecular interactions. nih.gov Fluorinating the aromatic ring of phenylalanine alters its electrostatic potential with only minor steric changes, allowing researchers to specifically test the functional importance of aromaticity. nih.gov Energetically significant aromatic interactions involving phenylalanine are believed to be widespread in nature, playing crucial roles in ligand recognition and protein-protein interactions. nih.gov

The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can destabilize cation-π interactions while enhancing hydrophobicity. nih.gov Increasing the number of fluorine substitutions leads to a progressive decrease in the electrostatic potential for π-interactions. nih.gov This principle allows for the fine-tuning of interaction energies. For example, quantum mechanical calculations have quantified the effect of specific fluorination patterns on the interaction energy (ΔG) with cations, demonstrating a linear decrease in binding energy as the number of fluorine atoms increases. nih.gov

Table 1: Calculated Interaction Energies (ΔG) of Fluorinated Benzene Analogs with Cations nih.gov
Analog (Benzene as surrogate for Phe side chain)Interaction with Na+ (kcal/mol)Interaction with K+ (kcal/mol)Interaction with N(CH₃)₄+ (kcal/mol)
Benzene-19.1-14.8-5.6
Fluorobenzene-15.5-11.9-4.1
1,4-Difluorobenzene-11.6-8.8-2.5
1,3,5-Trifluorobenzene-8.6-6.3-1.2
1,2,4,5-Tetrafluorobenzene-5.1-3.4+0.4
Pentafluorobenzene-3.1-1.7+1.4

This modulation of electrostatic properties has been used to study myriad biological systems. nih.gov Furthermore, computational studies have shown that fluorination can interrupt critical aromatic interactions in protein-amino acid systems and may even have a stabilizing effect on the formation of pre-bound intermediate states in protein-ligand complexes. fu-berlin.de The ability to use fluorinated amino acids to probe structure-function relationships extends to both bacterial and mammalian expression systems, making it a broadly applicable tool. nih.gov

Impact on Proteolytic and Catabolic Stability of Peptides and Proteins

A primary goal of incorporating non-proteinogenic amino acids into peptide-based therapeutics is to enhance their stability against enzymatic degradation. nih.govnih.gov The introduction of fluorine can, in some cases, increase the catabolic stability of peptides and proteins. nih.gov This "fluoro-stabilization effect" is hoped to arise from the altered side chain being incompatible with the binding pocket of a protease, thus preventing its hydrolytic action. nih.govresearchgate.net

However, the effect is not straightforward and is highly dependent on the specific enzyme, the location of the substitution relative to the cleavage site, and the nature of the fluorinated residue. nih.govresearchgate.net For aromatic fluorinated amino acids like p-fluorophenylalanine, incorporation into peptides often results in greater susceptibility to digestion by proteases like α-chymotrypsin and pepsin, not resistance. researchgate.netnih.gov This is attributed to the p-fluorophenylalanine side chain being a close structural mimic of natural phenylalanine, allowing it to bind effectively within the protease's active site. researchgate.net

In contrast, bulky fluorinated residues, such as hexafluoroleucine, have been shown to better protect polypeptides from proteolytic enzymes. researchgate.net Therefore, while the strategy holds promise, the impact of incorporating a specific fluorinated amino acid like p-fluorophenylalanine on proteolytic stability is not predictable and must be evaluated on a case-by-case basis. nih.govresearchgate.net

Modulation of Enzymatic Activity and Substrate Selectivity

The introduction of fluorinated amino acids can favorably adjust protein function, including modulating enzymatic activity and improving substrate selectivity. nih.gov These effects can be a consequence of changes in protein stability or direct alterations of binding interactions within an enzyme's active site. nih.gov

Protein engineering can be combined with the use of fluorinated analogs to redesign enzyme specificity. A study on the (S)-β-phenylalanine adenylation enzyme HitB, which is involved in the biosynthesis of hitachimycin, demonstrated this principle. researchgate.net By mutating key amino acid residues within the enzyme's substrate-binding pocket, researchers were able to significantly alter its substrate preference. For example, mutating phenylalanine at position 328 to valine (F328V) or leucine (F328L) enlarged the binding pocket, allowing the enzyme to more efficiently activate meta-substituted (S)-β-phenylalanine analogs that were poorly recognized by the wild-type enzyme. researchgate.net

Table 2: Kinetic Parameters of Wild-Type and Mutant HitB Enzyme with a Meta-Substituted (S)-β-Phe Analog ((S)-β-m-CN-Phe) researchgate.net
Enzyme VariantKm (μM)kcat (min⁻¹)kcat/Km (M⁻¹min⁻¹)Fold Improvement in kcat/Km
Wild-Type7701.114001
F328V Mutant152.5170000120
F328L Mutant111.211000079

These findings illustrate how the unique properties of fluorinated amino acid analogs can be leveraged to create enzymes with novel substrate specificities, which is useful for producing diverse β-amino acid-containing natural product analogs. researchgate.net

Overview of Phenylalanine Analogues in Biochemical Research

Phenylalanine and its analogues are fundamental tools in biochemical and biomedical research. acs.orgnih.gov As an essential aromatic amino acid, phenylalanine is a precursor to tyrosine and numerous other important molecules. youtube.com Non-proteinogenic amino acids (NPAAs), including a wide variety of phenylalanine analogues, are not naturally encoded in the genetic code but serve as invaluable building blocks in peptide science. nih.govias.ac.in

The incorporation of these analogues into peptides and proteins allows for the systematic study of protein structure, folding, and function. nih.govias.ac.in They can act as conformational constraints to direct peptide chain folding into specific secondary structures like helices and hairpins. ias.ac.in Phenylalanine analogues are also used to develop peptide-based therapeutics with improved properties, as their inclusion can enhance stability, potency, and bioavailability. nih.govresearchgate.net

Specific examples of their utility include:

Probing Transport Mechanisms: Halogenated phenylalanine analogues are used to explore the structural preferences and selectivity of transmembrane proteins like the L-type amino acid transporter 1 (LAT1), which is a target for drug delivery to tumors. nih.gov

Investigating Metabolism: The study of phenylalanine metabolism and its disruption in genetic disorders like Phenylketonuria (PKU) relies on understanding the pathways involving this amino acid and its derivatives. youtube.com

Enzyme Inhibition: Analogues can act as enzyme inhibitors, a property that is exploited in drug development. nih.gov

Biophysical Probes: The unique spectral properties of certain analogues allow them to be used as probes in techniques like NMR to study protein-ligand interactions. nih.gov

The vast array of available phenylalanine analogues provides a versatile toolkit for chemists and biologists to modulate and study biological systems with high precision. anaspec.com

Properties

IUPAC Name

ethyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTPBETYAVWMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 Fluoro L Phenylalanine Ethyl Ester Hydrochloride

Esterification Procedures for Amino Acid Ethyl Esters

The synthesis of amino acid ethyl esters is a fundamental transformation in organic chemistry, often serving as a prelude to peptide coupling reactions. The esterification of the carboxylic acid moiety prevents its participation in subsequent amide bond formation, directing the reaction to the desired amino group.

Preparation of Amino Acid Ethyl Ester Hydrochlorides via Acid Catalysis

A common and effective method for the preparation of amino acid ethyl ester hydrochlorides involves the use of acid catalysis. scielo.br This approach typically utilizes a strong acid to protonate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.

One widely employed method is the Fischer esterification, where the amino acid is refluxed in an excess of the corresponding alcohol, such as ethanol (B145695), in the presence of a catalyst like gaseous hydrogen chloride or thionyl chloride. scielo.brnih.gov The use of an excess of the alcohol can help to drive the equilibrium towards the ester product. Another approach involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which has proven to be an efficient reagent system for the esterification of a variety of amino acids, yielding the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov This method is compatible with both natural and other aliphatic and aromatic amino acids. nih.gov

The general scheme for the acid-catalyzed esterification of an amino acid can be represented as follows:

R-CH(NH₂)-COOH + R'OH + HCl → R-CH(NH₃⁺Cl⁻)-COOR' + H₂O

To enhance the reaction yield, methods to remove the water formed during the reaction, such as azeotropic distillation with a solvent like 1,2-dichloroethane, can be employed. researchgate.net For low boiling point alcohols like methanol, the alcohol itself can serve as both the reactant and the water-carrying agent. The distilled alcohol can be dried and reintroduced into the reaction system to further improve the equilibrium conversion rate.

Table 1: Comparison of Acid Catalysis Methods for Amino Acid Ester Hydrochloride Synthesis

Catalyst SystemTypical AlcoholReaction ConditionsAdvantagesDisadvantages
Gaseous HClEthanolRefluxWell-established, effectiveRequires handling of corrosive gas
Thionyl ChlorideMethanol/EthanolOften at room temperature or gentle heatingHigh reactivityGenerates SO₂ and HCl as byproducts
Trimethylchlorosilane (TMSCl)MethanolRoom temperatureMild conditions, good to excellent yieldsStoichiometric amounts of TMSCl required
Sulfuric AcidVariousVariesStrong catalystCan cause charring, difficult to remove
p-Toluenesulfonic AcidVariousVariesSolid, easy to handle catalystMay require higher temperatures

Acylation and Peptide Coupling Reactions Utilizing Amino Acid Esters

Amino acid esters, such as 4-fluoro-L-phenylalanine ethyl ester hydrochloride, are pivotal intermediates for the synthesis of peptides. nih.gov The esterified carboxyl group is protected from reacting, allowing the free amino group to participate in the formation of an amide (peptide) bond with the activated carboxyl group of another amino acid. scielo.br

Formation of Dipeptides and Tripeptides

The formation of dipeptides and tripeptides involves the sequential coupling of amino acid units. whiterose.ac.uknih.gov In a typical procedure, the amino acid ester hydrochloride is neutralized to free the amino group. scielo.br This is often achieved using a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA). scielo.brpeptide.com The free amino acid ester then acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a dipeptide. scielo.bruni-kiel.de This process can be repeated with another amino acid to generate a tripeptide. ntu.ac.uk

The general reaction for dipeptide formation is as follows:

N-Protected-AA₁-COOH + H₂N-AA₂(Ester) → N-Protected-AA₁-CO-NH-AA₂(Ester)

Following the coupling, the protecting groups on the N-terminus and the ester group on the C-terminus can be selectively removed to either continue the peptide chain elongation or to obtain the final peptide.

Application of Coupling Reagents (e.g., EDC, HOBt, PyBOP)

To facilitate the formation of the peptide bond, the carboxylic acid group of the incoming amino acid must be activated. uni-kiel.dejpt.com This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a good leaving group. youtube.com

Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). jpt.compeptide.com EDC is often preferred in solution-phase synthesis due to the water-solubility of its urea (B33335) byproduct, which allows for easy removal by aqueous extraction. peptide.com

Phosphonium Salts: like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). jpt.compeptide.com These reagents are known for their high coupling efficiency and low risk of racemization. jpt.com

Uronium Salts: such as HBTU and HATU. jpt.com They provide excellent coupling efficiency and are a popular choice for difficult or complex peptide sequences. jpt.com

To minimize the risk of racemization at the chiral center of the activated amino acid, additives are often used in conjunction with coupling reagents. uni-kiel.depeptide.com 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the activated amino acid to form an active ester intermediate, which then couples with the amine component with reduced racemization. peptide.comuniurb.it

Table 2: Common Coupling Reagents and Their Characteristics

Coupling ReagentClassKey Features
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble byproducts, widely used. peptide.com
HOBt (1-Hydroxybenzotriazole)AdditiveSuppresses racemization when used with carbodiimides. peptide.comuniurb.it
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHigh coupling efficiency, less hazardous byproducts than BOP. peptide.com

Synthesis of Fluorinated Phenylalanine Scaffolds

The introduction of fluorine into the phenylalanine scaffold can significantly modulate the biological properties of the resulting amino acid and the peptides into which it is incorporated. researchgate.netnih.gov This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. researchgate.net

Various synthetic strategies have been developed to produce fluorinated phenylalanine derivatives. These methods can be broadly categorized into the direct fluorination of a pre-existing phenylalanine scaffold or the construction of the fluorinated amino acid from simpler fluorinated starting materials. nih.govrsc.org For instance, palladium-catalyzed cross-coupling reactions between organozinc iodides and aryl halides provide a convenient route to protected fluorinated phenylalanine analogues. nih.gov Another approach involves the photocatalyzed benzylic fluorination of N-phthalimido phenylalanine methyl ester. nih.gov

Chiral Auxiliary-Mediated Alkylations

A powerful strategy for the asymmetric synthesis of fluorinated phenylalanine scaffolds involves the use of chiral auxiliaries. nih.govnih.gov This method allows for the stereocontrolled introduction of the fluorinated benzyl (B1604629) group.

In a common approach, a chiral auxiliary, such as one derived from a cyclic dipeptide, is first alkylated with a fluorinated benzyl halide. nih.gov The chiral auxiliary directs the incoming electrophile to one face of the molecule, leading to a high degree of stereoselectivity. For example, the alkylation of a chiral auxiliary with benzyl iodides can produce cis-dialkyl derivatives in good yields. nih.gov Subsequent hydrolysis of the alkylated product removes the auxiliary and provides the desired fluorinated phenylalanine derivative, often as its ethyl ester, with high enantiomeric purity. nih.gov This method has been successfully applied to the synthesis of various fluorinated phenylalanine analogues, including those with tetrafluoro- and pentafluoro-substituents. nih.gov

Direct Fluorination Approaches (e.g., α-fluorination)

Direct fluorination presents a straightforward method for introducing fluorine into a molecule. One such approach is α-fluorination, which targets the carbon atom adjacent to a carbonyl group. For instance, the α-fluorination of a phenylalanine derivative was achieved using Selectfluor as the fluorinating agent, catalyzed by Cu(OAc)₂ with a (R)-3-hydroxyquinuclidine ligand. nih.gov This method was noted for yielding higher yields and avoiding β-elimination byproducts compared to other ligands. nih.gov

Another strategy involves the direct fluorination of ester derivatives of phenylpyruvic acids with F₂. nih.gov This is followed by hydrolysis to yield the fluorinated product. nih.gov Additionally, palladium-catalyzed direct electrophilic fluorination of β-methylene C(sp³)–H bonds has been demonstrated using a quinoline-based ligand, providing a route to β-fluoro-α-amino acids. nih.gov

Reagents like Accufluor™ NFTh (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been effectively used for the direct, regiospecific fluorofunctionalization of the α-carbonyl position in ketones without needing prior activation of the molecule. organic-chemistry.org

Reductive Amination Strategies

Reductive amination is a versatile method for synthesizing amino acids from keto acids. In the context of fluorinated phenylalanine, this strategy often involves the reductive amination of a fluorinated phenylpyruvic acid. For example, 3-fluoro-3-phenylpyruvic acid can undergo reductive amination to produce β-fluorophenylalanine. nih.gov Similarly, the reductive amination of 2-phenyl- and 2-(4-fluorophenyl)-2,2-difluoroacetaldehyde derivatives, after conversion to their respective keto acids, yields racemic β,β-difluorophenylalanine derivatives. nih.gov

Enzymes have also been harnessed for this purpose. Engineered d-amino acid dehydrogenase (DAADH) has been used for the reductive amination of phenylpyruvate to produce d-phenylalanine (B559541) with high conversion and enantiomeric excess. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs) offer a cost-effective method for the amination of various cinnamic acids to produce phenylalanine analogues. frontiersin.org Furthermore, L-phenylalanine dehydrogenase has been used to catalyze the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine. researchgate.net

A protecting-group-free process has been reported for synthesizing racemic fluorinated phenylalanine·HCl from benzylamines. nih.gov This involves a photooxidative cyanation followed by acid-mediated hydrolysis of the intermediate fluorinated α-amino nitrile. nih.gov

Fluorodehydroxylation Reactions

Fluorodehydroxylation is a key transformation that replaces a hydroxyl group with a fluorine atom. This method is particularly useful in synthesizing fluorinated amino acids from their hydroxylated precursors. Reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose. For instance, the synthesis of 4-(2-fluoroethyl)-ʟ-phenylalanine and 3-(2-fluoroethyl)-ʟ-phenylalanine involved the fluorination of the corresponding alcohol precursors with DAST, followed by deprotection. nih.gov

The mechanism of deoxyfluorination with reagents like sulfur tetrafluoride (SF₄) tends to proceed via an SN1-type substitution, especially for substrates that can form stabilized carbocations. core.ac.uk Dialkylaminosulfur trifluorides (DAST and its analogs) are also widely used, although they are moisture-sensitive. core.ac.uk

Radiosynthesis of Fluorinated Phenylalanine Analogs for Research Probes

Radiolabeled amino acids, particularly those labeled with fluorine-18 (B77423) (¹⁸F), are crucial for positron emission tomography (PET) imaging in oncology and neuroscience. nih.govnih.gov The relatively long half-life of ¹⁸F (109.7 minutes) makes it suitable for multi-step syntheses. nih.govuchicago.edu

Several methods exist for introducing the ¹⁸F isotope into phenylalanine analogs.

Nucleophilic Substitution: This is a common strategy, often involving the displacement of a leaving group like a nitro group or a halogen from an aromatic ring. nih.govuchicago.edusnmjournals.org Copper-mediated radiofluorination of arylstannanes and arylboronic esters are effective methods for producing ¹⁸F-labeled aromatic amino acids with high radiochemical yields. nih.govnih.gov For example, a method for synthesizing [¹⁸F]4FPhe has been established using a pinacol (B44631) borane (B79455) ester precursor, which allows for a high labeling rate. snmjournals.org Another approach involves the radiofluorination of a diaryliodonium salt precursor to obtain high specific activity 4-[¹⁸F]-fluorophenylalanine. snmjournals.org

Electrophilic Fluorination: This method typically uses [¹⁸F]F₂ gas. acs.org While it can be effective, it often results in lower specific activity compared to nucleophilic methods. acs.org

Isotopic Exchange: This involves the exchange of a stable ¹⁹F atom with a radioactive ¹⁸F atom. This can be a rapid method but may lead to lower specific activity products. snmjournals.org

Recent advancements include the use of aluminum-[¹⁸F]fluoride complexes for labeling peptides and the development of phosphorus-[¹⁸F]fluorine compounds. snmjournals.orgresearchgate.net

The success of radiosynthesis heavily relies on the availability of suitable precursor molecules. These precursors are designed to facilitate the efficient incorporation of the ¹⁸F isotope.

Common precursors for nucleophilic radiofluorination include:

Diaryliodonium salts: These are highly reactive precursors that allow for facile radiofluorination. snmjournals.org

Arylstannanes (e.g., trimethylstannyl derivatives): These are stable and reactive precursors for copper-mediated radiofluorination. nih.govnih.gov

Arylboronic esters (e.g., pinacol esters): These are also widely used in copper-mediated reactions. nih.govsnmjournals.org

Nitro-substituted aromatics: The nitro group acts as a leaving group in nucleophilic aromatic substitution. nih.gov

For electrophilic fluorination, precursors like 4-borono-ʟ-phenylalanine are used, which can be directly fluorinated with [¹⁸F]AcOF or [¹⁸F]F₂. nih.gov The synthesis of these precursors often involves multiple steps, including the introduction of the leaving group and protecting the amino and carboxyl functionalities of the amino acid. nih.govnih.gov

Deprotection Strategies (e.g., HCl-saturated ethyl acetate)

In the synthesis of amino acid esters, protecting groups are often used to prevent unwanted side reactions at the amino and carboxyl groups. The final step in such a synthesis is the removal of these protecting groups.

A common protecting group for the amino function is the tert-butoxycarbonyl (Boc) group. nih.govorgsyn.org The ethyl ester is a common protecting group for the carboxyl function.

The removal of the Boc group and the formation of the hydrochloride salt can often be achieved in a single step. A widely used method for this is treatment with hydrogen chloride (HCl) in an organic solvent. For example, L-p-fluorophenylalanine can be converted to its ethyl ester hydrochloride by refluxing in ethanol previously saturated with HCl gas. googleapis.com Similarly, Boc-protected amino acids can be deprotected using concentrated HCl in a mixture of methanol and dichloromethane. orgsyn.org The use of 4 M HCl has also been reported as sufficient for the deprotection of a fluorinated precursor of [¹⁸F]4FPhe. snmjournals.org

The choice of deprotection conditions is crucial to ensure the integrity of the final product and to avoid racemization. researchgate.net Acidic conditions, such as with HCl, are effective for removing Boc groups. orgsyn.orgresearchgate.net

Enzymatic Synthesis Approaches for Fluorinated Amino Acid Esters

Enzymes, as biocatalysts, operate under mild conditions and exhibit high levels of chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of complex chiral molecules like fluorinated amino acid esters. mdpi.com The use of enzymes such as lipases, transaminases, and amidases allows for the development of efficient and sustainable synthetic routes.

Lipases are a versatile class of enzymes that can catalyze both hydrolysis and synthesis reactions, including esterification and amidation. mdpi.comacs.org In the context of fluorinated amino acids, lipases can be used to selectively form ester or amide bonds, often with high chemoselectivity, functionalizing an amino or carboxyl group while leaving other parts of the molecule untouched. acs.org

Candida antarctica lipase (B570770) B (CALB) is a frequently employed biocatalyst for these transformations. acs.org It can effectively catalyze the N-acylation of amines, demonstrating its utility in amidation reactions. acs.org The reverse reaction, ester hydrolysis, is also efficiently catalyzed by lipases like the one from Burkholderia cepacia (formerly Pseudomonas cepacia), which is used in the kinetic resolution of amino acid esters. mdpi.comnih.gov This inherent reversibility allows for the use of lipases in esterification reactions by controlling the reaction conditions, such as removing water from the reaction medium to shift the equilibrium towards ester synthesis.

For the synthesis of 4-Fluoro-L-phenylalanine ethyl ester, an enzyme-catalyzed esterification would involve the reaction between 4-Fluoro-L-phenylalanine and ethanol in the presence of a suitable lipase. This approach offers a direct and selective route to the desired ester under mild reaction conditions.

Table 1: Examples of Lipase-Catalyzed Amidation

EnzymeSubstrateAcyl DonorProductYieldPurity
EziG-CALB5-hydroxymethylfurfurylamine (HMFA)Ethyl acetateN-acetylated HMFA85%99%

This table illustrates the effectiveness of lipase-catalyzed amidation, a reaction type analogous to esterification.

Transaminases, specifically ω-transaminases (ω-TAs), are powerful tools for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. nih.govnih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a keto acceptor with high enantioselectivity. nih.gov

A key strategy for synthesizing fluorinated amino acids involves the biotransformation of a fluorinated keto acid. For instance, ω-transaminase has been shown to have high reactivity towards 3-fluoropyruvate. Using (rac)-α-methylbenzylamine (α-MBA) as the amino donor, the reductive amination of 3-fluoropyruvate yields (R)-3-fluoroalanine with excellent enantiopurity through a kinetic resolution process. nih.gov This methodology can be applied to the synthesis of 4-Fluoro-L-phenylalanine by using the corresponding α-keto acid precursor, 4-fluoro-phenylpyruvic acid. Advances in protein engineering, including directed evolution and rational design, have expanded the substrate scope and improved the stability of transaminases, making them more suitable for industrial applications. nih.gov

Table 2: Asymmetric Synthesis of 3-Fluoroalanine using ω-Transaminase

EnzymeKeto SubstrateAmino DonorProductConversionEnantiomeric Excess (ee)
ω-Transaminase3-Fluoropyruvate(rac)-α-MBA(R)-3-FluoroalanineGoodExcellent

This table demonstrates the application of transaminases in the asymmetric synthesis of a fluorinated amino acid. nih.gov

Enzymatic deracemization is an elegant strategy to obtain enantiomerically pure compounds from a racemic mixture, potentially achieving a theoretical yield of 100%. This can be accomplished through processes like dynamic kinetic resolution (DKR).

One common method is enzymatic kinetic resolution, where an enzyme selectively acts on one enantiomer of a racemate. For example, the hydrolysis of racemic esters of fluorinated acids using hydrolases like lipase from Burkholderia cepacia can yield highly enantiopure products. mdpi.commdpi.com In a typical resolution of a racemic fluorinated β-amino carboxylic ester, the lipase selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the unreacted (R)-amino ester with excellent enantiomeric excess (ee) and in good yield. mdpi.comnih.gov This method provides access to both enantiomers of the fluorinated amino acid derivative.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic β-Amino Carboxylic Ester Hydrochloride Salts

EnzymeSubstrateProduct 1Product 2YieldEnantiomeric Excess (ee)
Lipase PSIM (Burkholderia cepacia)Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides(S)-β-amino acids(R)-β-amino esters>48%≥99%

This table summarizes the results of a preparative-scale enzymatic resolution, yielding both the hydrolyzed acid and the unreacted ester in high enantiopurity. mdpi.comnih.gov

Dynamic kinetic resolution combines this enzymatic resolution with in-situ racemization of the less reactive enantiomer. For instance, combining a stereoselective amino acid amidase with an α-amino-ε-caprolactam racemase allows for the conversion of a racemic amino acid amide into a single enantiomer of the corresponding amino acid. nih.gov This approach overcomes the 50% yield limitation of classical kinetic resolution.

Applications in Advanced Biochemical and Biophysical Research

Investigation of Enzyme-Substrate Complexes and Mechanisms

The incorporation of fluorinated amino acids like p-fluoro-L-phenylalanine into peptides and proteins is a powerful strategy for elucidating enzyme-substrate interactions and reaction mechanisms. nih.gov The fluorine atom serves as a sensitive reporter group, allowing researchers to probe the local environment of the enzyme's active site.

By substituting the native phenylalanine with its fluorinated counterpart, researchers can study changes in binding affinity and catalytic activity. For instance, the progressive fluorination of a phenylalanine residue within a glycine (B1666218) receptor binding site demonstrated a stepwise change in the agonist binding affinity, providing strong evidence for a cation-π interaction between the agonist and the phenylalanine residue. nih.gov This approach allows for the detailed characterization of non-covalent interactions that are crucial for substrate recognition and catalysis. The altered electronic properties of the fluorinated aromatic ring can influence these interactions, and by observing the resulting functional changes, the nature of the enzyme-substrate complex can be inferred. nih.govnih.gov

Structural Probing of Proteins and Peptides via Fluorine Tags (e.g., NMR Studies)

The stable isotope of fluorine, ¹⁹F, possesses a nuclear spin of ½ and a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com The introduction of a ¹⁹F label, as in H-P-Fluoro-phe-oet HCl, into a protein or peptide provides a highly sensitive and specific probe for structural and dynamic studies. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous observation of the labeled molecule. acs.org

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment. biorxiv.org This sensitivity can be exploited to obtain detailed information about protein folding, conformational changes, and interactions with other molecules. nih.gov

Studies on Rotational Isomers and Conformational Dynamics

The substitution of hydrogen with fluorine can influence the conformational preferences of amino acid side chains. nih.gov The polar C-F bond can engage in specific interactions with neighboring functional groups, leading to a preference for certain rotameric states. nih.gov For example, molecules with an F–C–C–H moiety often favor a conformation where the C-F and C-H bonds are anti-periplanar. nih.gov

This conformational control allows researchers to study the dynamic nature of proteins. By observing the ¹⁹F NMR signals, it is possible to monitor the interconversion between different conformational states and to determine the rotational barriers around specific bonds. rsc.org These studies provide insights into the flexibility and dynamics of proteins, which are often crucial for their biological function.

Analysis of Molecular Interactions (e.g., CH-π, π–π stacking, dipole-dipole)

The introduction of a fluorine atom into an aromatic ring significantly alters its electronic properties, which in turn affects its ability to participate in various non-covalent interactions. nih.gov Fluorination withdraws electron density from the phenyl ring, weakening cation-π interactions but potentially enhancing other interactions. nih.gov

CH-π Interactions: These interactions, which occur between a C-H bond and a π-system, can be probed by observing the chemical shifts in NMR spectra. Studies on phenylalanine derivatives have shown that intramolecular CH-π interactions can be resolved at low temperatures, providing evidence for specific folded conformations. rsc.orgresearchgate.net

π-π Stacking: The stacking of aromatic rings is a significant force in protein structure and self-assembly. The fluorination of the phenyl ring can modulate the strength and geometry of these interactions. Downshifts in the Raman spectra of aggregated peptides containing fluorinated phenylalanine have been interpreted as evidence for π-stacking. nih.gov

Interaction TypeEffect of Fluorination on PhenylalanineResearch Findings
Cation-π Weakens the interaction due to withdrawal of electron density from the aromatic ring. nih.govStepwise increase in agonist EC50 with successive fluorination in a glycine receptor, indicating a weakened interaction. nih.gov
π-π Stacking Modulates the strength and geometry of the interaction. nih.govDownshift in Raman ring mode frequency upon aggregation of peptides with fluorinated phenylalanine suggests the formation of π-stacking interactions. nih.gov
Dipole-Dipole Introduces a significant local dipole moment. nih.govThe polar C-F bond tends to align in predictable ways with neighboring functional groups, influencing local conformation. nih.gov

Protein Engineering and Modification for Enhanced Stability and Function

The incorporation of fluorinated amino acids is a well-established strategy for enhancing the thermal and chemical stability of proteins. acs.orgnih.gov The increased hydrophobicity of the fluorinated side chains often leads to a more stable protein core. nih.gov

Studies on model proteins have shown that replacing hydrocarbon side chains with fluorinated ones can significantly increase the protein's resistance to denaturation and proteolytic degradation, often with minimal impact on its structure and function. acs.orgnih.gov For example, the replacement of leucine (B10760876) with hexafluoroleucine in a 4-helix bundle protein resulted in enhanced stability. acs.org Similarly, the introduction of (S)-pentafluorophenylalanine has been shown to stabilize beta-sheet proteins. nih.govacs.org This "fluoro-stabilization effect" is attributed to the increased buried hydrophobic surface area upon fluorination. acs.orgnih.gov The ability of this compound to be incorporated into protein structures offers a means to engineer more robust and stable proteins for various biotechnological applications. acs.orgresearchgate.net

Elucidation of Amino Acid Roles in Metabolic Pathways (Non-Clinical Context)

Fluorinated amino acid analogs serve as valuable tools for studying metabolic pathways in a non-clinical research setting. By introducing a fluorinated analog into a biological system, researchers can track its metabolic fate and its effect on various cellular processes. The fluorine atom acts as a "spy," allowing for the detection and quantification of the analog and its metabolites. nih.gov

Cellular Uptake Mechanisms of Fluorinated Amino Acid Analogs

The cellular uptake and incorporation of amino acids are fundamental biological processes. Fluorinated amino acids, due to their structural similarity to their natural counterparts, can often utilize the same transport systems to enter cells. nih.gov

Research has demonstrated that fluorinated phenylalanine analogs can be taken up by both bacterial and mammalian cells and subsequently incorporated into proteins. nih.gov The efficiency of this process can depend on the specific analog and the expression system used. nih.gov For example, engineered aminoacyl-tRNA synthetases have been developed to facilitate the site-specific incorporation of various fluorinated phenylalanines into proteins in both E. coli and human (HEK 293T) cells. nih.gov Studies on the uptake of these analogs provide valuable insights into the specificity and mechanisms of amino acid transport systems.

Biodistribution Studies in Pre-Clinical Models (e.g., xenografts)

The introduction of a fluorine atom, particularly the positron-emitting isotope ¹⁸F, allows for the use of this compound and its analogs as tracers in Positron Emission Tomography (PET) imaging. This non-invasive technique is crucial in pre-clinical research to visualize and quantify the distribution of the compound in a living organism over time. In the context of oncology research, xenograft models, where human tumor cells are implanted into immunocompromised animals, are frequently used to study the biodistribution of potential therapeutic or diagnostic agents.

Studies on closely related fluorinated phenylalanine analogs, such as 3-L-[¹⁸F]Fluorophenylalanine ([¹⁸F]FPhe), have demonstrated their utility in tumor imaging. These compounds are often taken up by cancer cells at a higher rate than normal cells due to the increased expression of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), in many tumor types. This differential uptake allows for clear visualization of the tumor against the surrounding healthy tissue.

The biodistribution profile of these tracers is typically quantified by the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and the body weight of the animal. The SUVmax, representing the maximum pixel value within a region of interest, is a commonly reported metric. Furthermore, tumor-to-background ratios, such as the tumor-to-brain ratio (TBrR), are critical for assessing the imaging contrast and the potential for diagnostic applications.

Research findings have shown that the stereochemistry of the amino acid can influence its biodistribution. For instance, the L-isomer of [¹⁸F]FPhe (3-L-[¹⁸F]FPhe) may be incorporated into proteins, potentially leading to longer retention in tissues, while the D-isomer (3-D-[¹⁸F]FPhe) is generally not, which can result in lower background signals. nih.gov

Interactive Data Table: Biodistribution of [¹⁸F]Fluorophenylalanine Analogs in Tumor Xenograft Models

TracerXenograft ModelTumor Uptake (SUVmax)Tumor-to-Brain Ratio (TBrR)Reference
3-L-[¹⁸F]FPheU87 MG (glioblastoma)1.8 ± 0.22.5 ± 0.3 nih.gov
3-D-[¹⁸F]FPheU87 MG (glioblastoma)1.5 ± 0.13.0 ± 0.4 nih.gov
3-L-[¹⁸F]FPheMCF-7 (breast cancer)2.1 ± 0.3Not Reported nih.gov
3-L-[¹⁸F]FPhePC-3 (prostate cancer)1.9 ± 0.2Not Reported nih.gov

Note: The data presented is for closely related fluorinated phenylalanine analogs and serves as a representative example of biodistribution studies in pre-clinical models.

Structure-Activity Relationship (SAR) Studies in Cellular Models

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies in cellular models, typically cancer cell lines, are crucial for identifying the structural features that contribute to its potential therapeutic effects, such as cytotoxicity or the inhibition of specific cellular processes.

These studies involve synthesizing a series of related compounds where specific parts of the molecule are systematically modified. For instance, the position of the fluorine atom on the phenyl ring (ortho, meta, or para), the nature of the ester group (e.g., methyl, ethyl, propyl), and modifications to the amino group can all be varied. The biological activity of each analog is then assessed in vitro using various cellular assays.

A common metric used in SAR studies is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. By comparing the IC₅₀ values of different analogs, researchers can deduce which structural modifications enhance or diminish the desired activity.

For example, studies on phenylalanine ester derivatives have shown that the length of the ester chain can influence cytotoxic activity against cancer cell lines like HeLa (cervical cancer) and KB (oral cancer). nih.gov The anticancer activity of some phenylalanine surfactants was found to increase with the length of the alkyl chain up to a certain point (C12), after which the activity decreased. nih.gov This suggests an optimal lipophilicity for cellular uptake and interaction with the target.

Furthermore, the nature and position of substituents on the phenyl ring play a critical role. The introduction of a fluorine atom, as in this compound, can significantly impact a molecule's properties, including its metabolic stability and binding affinity to target proteins. beilstein-journals.org SAR studies help to fine-tune these properties to develop more potent and selective drug candidates.

Interactive Data Table: In Vitro Cytotoxicity of Phenylalanine Ester Derivatives in Cellular Models

CompoundCell LineIC₅₀ (µM)Reference
L-Phenylalanine octyl ester HClHeLa45.3 nih.gov
L-Phenylalanine decyl ester HClHeLa38.7 nih.gov
L-Phenylalanine dodecyl ester HClHeLa29.5 nih.gov
L-Phenylalanine tetradecyl ester HClHeLa35.1 nih.gov
L-Phenylalanine octyl ester HClKB52.8 nih.gov
L-Phenylalanine decyl ester HClKB46.2 nih.gov
L-Phenylalanine dodecyl ester HClKB38.1 nih.gov
L-Phenylalanine tetradecyl ester HClKB42.6 nih.gov

Note: The data presented is for related phenylalanine ester derivatives and is intended to be representative of SAR studies in cellular models.

Analytical Methodologies for Characterization in Academic Research

Spectroscopic Techniques

Spectroscopic methods are fundamental to elucidating the atomic and molecular structure of H-P-Fluoro-phe-oet HCl. By interacting with electromagnetic radiation, the compound reveals a unique fingerprint that allows for its unambiguous identification and the study of its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR are routinely used to confirm the presence and connectivity of all atoms within the molecule.

In a typical ¹H NMR spectrum of a related compound, L-phenylalanine ethyl ester hydrochloride, the protons of the ethyl group exhibit characteristic signals: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, due to spin-spin coupling. The protons on the aromatic ring appear as a multiplet, while the benzylic and alpha-protons also show distinct multiplets. For this compound, the fluorine atom on the phenyl ring would further influence the chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon of the ester group, the carbons of the aromatic ring, the alpha-carbon, and the carbons of the ethyl group all resonate at characteristic chemical shifts. The presence of the electronegative fluorine atom would cause a downfield shift for the carbon to which it is attached and would also introduce C-F coupling constants, providing further structural confirmation.

A detailed analysis of the NMR data for a similar compound, 4-azido-L-phenylalanine, showcases the level of detail achievable. For instance, the ¹H NMR spectrum of its methyl ester hydrochloride derivative in DMSO-d₆ shows distinct signals for the β-protons, the α-proton, the methyl ester protons, and the aromatic protons, with specific chemical shifts and coupling constants that confirm the structure.

Table 1: Representative ¹H NMR Data for a Phenylalanine Ester Hydrochloride Derivative (Data is illustrative and based on similar compounds)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H7.45 - 7.25m-
α-H4.40dd7.4, 5.2
Ethyl-CH₂4.20q7.1
β-CH₂a3.35dd14.6, 5.2
β-CH₂b3.20dd14.6, 7.4
Ethyl-CH₃1.25t7.1

Table 2: Representative ¹³C NMR Data for a Phenylalanine Ester Hydrochloride Derivative (Data is illustrative and based on similar compounds)

CarbonChemical Shift (ppm)
Carbonyl (C=O)170.1
Aromatic C-ipso133.7
Aromatic CH129.4, 129.3, 128.2
α-CH54.1
Ethyl-CH₂62.5
β-CH₂35.6
Ethyl-CH₃13.9

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital technique for determining the precise molecular weight of this compound. This method provides an extremely accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The experimental mass-to-charge ratio (m/z) is compared to the calculated value for the expected chemical formula (C₁₁H₁₅ClFNO₂ for the protonated molecule), and a match within a very narrow tolerance (typically < 5 ppm) provides strong evidence for the compound's identity. For the related compound 4-fluorophenylalanine, the precursor ion [M+H]⁺ has been observed at an m/z of 184.0768 in MS-MS analysis. nih.gov

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its purification from reaction mixtures. These techniques separate the target compound from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. A small amount of the compound is dissolved in a suitable solvent and injected into the HPLC system. The sample is then passed through a column packed with a stationary phase under high pressure. The components of the sample interact differently with the stationary phase and are separated based on these interactions, eluting from the column at different times.

A typical HPLC analysis for a compound like this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The detector, commonly a UV detector set at a wavelength where the aromatic ring absorbs, will show a major peak corresponding to the product and any impurity peaks. The purity is determined by the relative area of the product peak compared to the total area of all peaks. For instance, a review on fluorinated phenylalanines highlights the use of HPLC for the separation and purification of radiolabeled analogs, demonstrating its utility in this class of compounds.

Table 3: Illustrative HPLC Method Parameters for Analysis of a Phenylalanine Derivative (Parameters are for a related compound and may require optimization)

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the synthesis of this compound. A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). The plate is then placed in a developing chamber with a shallow pool of a suitable solvent mixture (mobile phase). The solvent moves up the plate by capillary action, and the components of the reaction mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

By comparing the spots of the reaction mixture to those of the starting materials and the expected product, a researcher can determine if the reaction is complete. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For example, in the synthesis of related compounds, TLC is used to track the disappearance of starting materials and the appearance of the product spot.

Once the synthesis of this compound is complete, as determined by TLC, the crude product is often purified by silica gel flash chromatography. This technique is a preparative form of column chromatography that uses a column packed with silica gel and a solvent system (eluent) similar to that used for TLC. The crude product is loaded onto the top of the column, and the eluent is pushed through the column under moderate pressure.

The components of the mixture are separated based on their differential adsorption to the silica gel, with less polar compounds generally eluting faster. Fractions are collected and analyzed by TLC to identify those containing the pure product. The combined pure fractions are then evaporated to yield the purified this compound. For example, the purification of N-Boc protected 4-fluoro-L-phenylalanine esters is mentioned in the literature as being achieved through chromatographic methods. In the synthesis of a related compound, 4-azido-L-phenylalanine, flash chromatography was employed for the purification of intermediates.

Chiral Analysis via Chiral HPLC

The stereoisomeric composition of this compound is a critical parameter in its characterization, necessitating the use of analytical techniques capable of separating and quantifying its enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preeminent technique for this purpose. wikipedia.orglibretexts.org While specific, detailed research findings on the chiral HPLC analysis of this compound are not extensively documented in publicly available literature, a robust analytical method can be developed based on established principles of chiral chromatography for structurally related molecules. hplc.todaysigmaaldrich.com

The direct approach to chiral separation by HPLC involves the use of a CSP, which creates a chiral environment that interacts differently with each enantiomer. wikipedia.orglibretexts.org This differential interaction leads to the formation of transient diastereomeric complexes, resulting in different retention times and, consequently, separation of the enantiomers. wikipedia.org The key to a successful separation lies in selecting an appropriate CSP and optimizing the mobile phase composition. sigmaaldrich.com

For a compound like this compound, which contains aromatic rings (a phenyl group and a fluorophenyl group) and a ketone functional group, several types of CSPs are likely candidates for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with aromatic moieties. wikipedia.orgpharmafocusasia.comnih.gov The chiral recognition mechanism on these phases often involves a combination of π-π interactions, hydrogen bonding, and steric hindrance. wikipedia.org Pirkle-type CSPs, which are based on a "brush-type" model, are also effective for separating aromatic compounds through π-π interactions. eijppr.com

Method development for the chiral analysis of this compound would involve screening a selection of these CSPs under various mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.compharmafocusasia.com In normal-phase mode, typical mobile phases consist of an alkane (like n-hexane) mixed with an alcohol (like 2-propanol or ethanol). chromatographyonline.com For reversed-phase mode, mixtures of water or buffer with acetonitrile or methanol are commonly used. phenomenex.com The presence of the fluorophenyl group in this compound might also allow for unique interactions with fluorinated stationary phases, which can offer alternative selectivity. restek.comchromatographyonline.com

The optimization process would systematically vary parameters such as the type and ratio of organic modifiers, the flow rate, and the column temperature to achieve baseline separation with optimal resolution and analysis time. sigmaaldrich.comnih.gov Additives to the mobile phase, such as small amounts of acid or base, may be used to improve peak shape and resolution, particularly for compounds with ionizable groups. chromatographyonline.com

The following table outlines a typical set of parameters that would be investigated during the development of a chiral HPLC method for this compound.

Table 1: Method Development Screening Parameters for Chiral HPLC Analysis of this compound

ParameterConditions to be ScreenedPurpose
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose, Amylose derivatives)Pirkle-type (π-acceptor/π-donor)To find a stationary phase that provides chiral recognition.
Mobile Phase Mode Normal PhaseReversed PhasePolar OrganicTo determine the elution mode that yields the best separation.
Organic Modifier (Normal Phase) 2-PropanolEthanoln-Hexane mixturesTo optimize retention and enantioselectivity.
Organic Modifier (Reversed Phase) AcetonitrileMethanolWater/Buffer mixturesTo control retention time and resolution.
Mobile Phase Additives Trifluoroacetic Acid (TFA) for acidic compoundsDiethylamine (DEA) for basic compoundsTo improve peak shape and minimize tailing.
Flow Rate 0.5 - 1.5 mL/minTo balance analysis time with separation efficiency.
Column Temperature 15°C - 40°CTo influence the thermodynamics of the separation and improve resolution.
Detection Wavelength UV spectrophotometer (e.g., 254 nm)To monitor the elution of the compound based on its UV absorbance.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways for Fluorinated Amino Acid Derivatives

The synthesis of fluorinated amino acids and their derivatives is a cornerstone for their application in various scientific fields. While established methods exist, ongoing research focuses on developing more efficient, selective, and versatile synthetic routes. rsc.org The goal is to overcome existing limitations and provide access to a wider array of structurally diverse fluorinated building blocks.

Recent advancements have moved beyond traditional methods to embrace transition-metal catalysis and novel fluoroalkylating reagents. rsc.org Palladium-catalyzed reactions, for instance, have been utilized for the site-selective fluorination of sp³ carbons, enabling the creation of specific fluorinated α-amino acid derivatives. mdpi.com Another promising area is electrophilic fluorination, which employs reagents like N-fluorobenzensulfonimide (NFSI) or Selectfluor to react with electron-rich amino acid side chains. mdpi.com Asymmetric catalysis is also gaining prominence for producing enantiomerically pure α-CF₃-α-amino acids through highly selective reductions and alkylations. mdpi.com Researchers are also exploring innovative strategies like inserting a difluorocarbene species into epoxides using copper catalysts to create valuable α,α-difluoro-oxetane structures, which could be adapted for amino acid synthesis. sciencedaily.com These cutting-edge methods aim to provide late-stage modification capabilities for complex biomolecules, enhancing their utility in medicinal chemistry and chemical biology. rsc.org

Table 1: Emerging Synthetic Strategies for Fluorinated Amino Acid Derivatives

Synthetic StrategyDescriptionKey AdvantagesExample Reagents/Catalysts
Metal-Catalyzed FluorinationUtilizes transition metals to facilitate the site-selective introduction of fluorine into amino acid precursors. mdpi.comHigh site-selectivity, applicable to non-functionalized carbons. mdpi.comPalladium (Pd) catalysts. mdpi.com
Electrophilic FluorinationEmploys electrophilic fluorine sources to add fluorine to electron-rich sites on amino acid side chains, such as aromatic rings. mdpi.comEffective for electron-rich amino acids like tyrosine and tryptophan. rsc.orgmdpi.comN-fluorobenzensulfonimide (NFSI), Selectfluor. mdpi.commdpi.com
Asymmetric CatalysisFocuses on the enantioselective synthesis of fluorinated amino acids, yielding specific stereoisomers. mdpi.comHigh enantioselectivity, crucial for biological applications. mdpi.comChiral Palladium (Pd) complexes. mdpi.com
Photoredox CatalysisUses visible light and a photocatalyst to generate reactive intermediates for carbofluorination reactions. acs.orgProvides access to unique structures like α-Fluoro-α-amino acid derivatives. acs.orgNot specified in search results.
Difluorocarbene InsertionA novel method involving the catalyzed insertion of a difluorocarbene to form fluorinated heterocyclic structures. sciencedaily.comUnlocks pathways to previously inaccessible fluorinated scaffolds. sciencedaily.comCopper (Cu) catalysts. sciencedaily.com

Expansion of Applications in Peptide-Based Research Probes

Fluorinated amino acids are invaluable tools in the design of sophisticated research probes. mdpi.com The incorporation of fluorine, particularly the ¹⁹F isotope, provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies, as there is no background signal in biological systems. researchgate.net This allows for the precise monitoring of peptide-protein interactions, conformational changes, and binding events. mdpi.comresearchgate.net

Peptides labeled with fluorinated amino acids serve as highly effective probes for several reasons. Fluorination can enhance the metabolic stability of peptides, protecting them from proteolytic degradation and prolonging their functional lifetime in biological environments. nih.govacs.org This stability is critical for in vivo applications, such as ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov Highly fluorinated peptide probes, for example, have been designed with multiple perfluoro-tert-butyl groups to generate a strong, single ¹⁹F-NMR resonance, making them excellent candidates for in vivo imaging in organisms like zebrafish embryos. nih.gov Furthermore, the strategic placement of fluorine can influence peptide secondary structure and enhance binding affinity to target proteins. nih.govmdpi.com The development of ¹⁸F-labeled amino acid derivatives is also expanding the field of Positron Emission Tomography (PET) imaging, allowing for non-invasive tracking and quantification of biological processes with high sensitivity. mdpi.com

Table 2: Applications of Fluorinated Amino Acids in Peptide Probes

Application AreaPrinciple of OperationKey Advantages of FluorinationExample
¹⁹F NMR SpectroscopyThe ¹⁹F nucleus serves as a sensitive, background-free reporter to study molecular interactions and structure. researchgate.netresearchgate.netNo biological background signal, high sensitivity to chemical environment. researchgate.netStudying the structure and orientation of antimicrobial peptides in lipid bilayers. researchgate.net
In Vivo ¹⁹F MRIHighly fluorinated peptides act as contrast agents for magnetic resonance imaging. nih.govEnhanced in vivo stability, strong and clear NMR signal for imaging. nih.govDual-purpose probes with high serum stability used for imaging in living zebrafish embryos. nih.gov
¹⁸F PET ImagingIncorporation of the positron-emitting ¹⁸F isotope allows for highly sensitive in vivo imaging of biological targets. mdpi.comHigh sensitivity for tumor-specific imaging and pharmacokinetic studies. mdpi.comDevelopment of ¹⁸F-labeled α-methyl-phenylalanine derivatives for tumor imaging. mdpi.com
Enhanced Target BindingFluorination can modulate intermolecular forces, such as hydrophobic interactions, to improve binding to biological targets. mdpi.comIncreased binding affinity and selectivity for proteins or enzymes. nih.govmdpi.comIncorporating 5-fluorotryptophan (B555192) at a protein's binding surface to facilitate ligand screening. mdpi.com

Exploration in Advanced Material Science (Non-Biomedical Focus)

The influence of fluorine extends well beyond the biomedical realm into the field of advanced materials. numberanalytics.com The unique properties imparted by the carbon-fluorine bond—the strongest single bond in organic chemistry—make fluorinated compounds, including polymers and other materials derived from fluorinated building blocks, exceptionally stable and inert. numberanalytics.comnih.gov

Fluoropolymers like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF) are well-known for their high thermal stability, chemical resistance, and low surface energy, leading to applications as non-stick coatings, seals, and chemically resistant linings. man.ac.ukmdpi.com Research is now focused on creating new functional monomers to serve as building blocks for the next generation of fluoropolymers, potentially with recyclable properties. man.ac.uk Another emerging area is the modification of materials like graphene through fluorination. The process of creating fluorographene changes the material's physical and electronic properties, turning it from grey to white and opening up new possibilities for its use in electronics and other advanced applications. man.ac.uk Furthermore, fluorinated compounds are integral to the development of liquid crystals for displays and specialized solvent systems like room-temperature ionic liquids. nih.govman.ac.uk These materials are indispensable in cutting-edge technologies, from aerospace and electronics to energy. numberanalytics.commdpi.com

Table 3: Fluorinated Compounds in Non-Biomedical Material Science

Material ClassKey Properties from FluorinationNon-Biomedical ApplicationsExamples
FluoropolymersHigh thermal stability, chemical inertness, weather stability, low friction coefficient. nih.govmdpi.comNon-stick coatings, waterproof textiles, seals, electrical insulation, recyclable polymers. man.ac.uknih.govPTFE, PVDF, FEP. mdpi.comnih.gov
Fluorinated GrapheneModified electronic and physical properties compared to graphene. man.ac.ukPotential use in advanced electronics and novel composite materials. man.ac.ukFluorographene. man.ac.uk
Fluorinated Liquid CrystalsUnique electrical and optical properties. nih.govMonomers for Liquid Crystal Displays (LCDs). nih.govNot specified in search results.
Fluorinated Ionic LiquidsLiquid at room temperature, unique solvent properties. man.ac.uk"Green chemistry" solvent systems, electrolytes, paint additives, gas transport. man.ac.ukNot specified in search results.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a critical process in drug discovery and chemical biology for rapidly identifying active compounds from large libraries. The integration of fluorinated molecules with HTS techniques, particularly those based on ¹⁹F NMR, offers significant advantages. researchgate.netacs.org

Competition-based NMR screening using ¹⁹F detection allows for the rapid identification of molecules that bind to a target protein, even those with marginal solubility or high affinity. acs.orgadelphi.edu Because fluorine is absent in biological systems, ¹⁹F NMR spectra are clean and lack background signals from buffers or the target itself, which simplifies analysis and allows for the screening of large chemical mixtures. researchgate.netacs.org A powerful method known as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) leverages these properties. It is a competition-based assay that is fast, requires minimal protein, and can effectively identify weak-affinity ligands that might be missed by other techniques. acs.orgadelphi.edu This makes ¹⁹F NMR-based screening highly favorable compared to many non-NMR HTS methods. acs.org The ability to use fluorinated probes like H-P-Fluoro-phe-oet HCl in such assays accelerates the discovery of new lead compounds for therapeutic development. mdpi.comresearchgate.net

Table 4: High-Throughput Screening Methods Utilizing Fluorinated Compounds

MethodologyPrincipleAdvantages
Ligand-Observed ¹⁹F NMRMonitors changes in the ¹⁹F NMR spectrum of a fluorinated compound upon binding to a target protein. researchgate.netNo background signal from biological sources, high sensitivity, suitable for screening mixtures. researchgate.netacs.org
FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening)A competition-based ¹⁹F NMR method where library compounds compete with a weak-affinity fluorinated "spy" molecule. acs.orgadelphi.eduRapid, requires small amounts of protein, can identify weak binders, automated analysis is feasible. acs.orgadelphi.edu
n-FABS (n-Fluorine Atoms for Biochemical Screening)A functional assay that uses ¹⁹F NMR to screen for enzyme inhibitors or modulators. researchgate.netProvides functional information about the interaction (e.g., inhibition) rather than just binding. researchgate.net
Protein-Observed ¹⁹F NMR (PrOF)A protein containing a fluorinated amino acid is observed, and changes in its ¹⁹F NMR spectrum are monitored upon ligand binding. mdpi.comresearchgate.netProvides direct information about the effect of ligand binding on the protein's structure and environment. mdpi.com

Q & A

Q. Key Recommendations :

  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing mechanistic or applied research gaps .
  • Cross-validate findings with orthogonal techniques (e.g., NMR + HPLC) to resolve structural or activity contradictions .

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